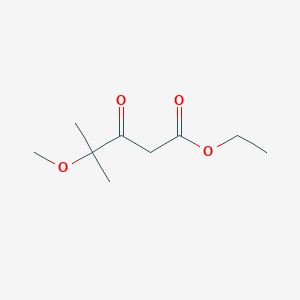

Ethyl 4-methoxy-4-methyl-3-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a chemical compound that can be synthesized through various chemical reactions. It is characterized by the presence of an ester functional group, a ketone, and a methoxy group within its molecular structure. The compound's properties and reactivity are influenced by these functional groups and the overall molecular architecture.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, methylation of ethyl 2, 4-dioxopentanoate with diazomethane can yield a mixture of enol ethers, including a 4-methoxy isomer . Additionally, the Rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates can lead to the formation of β,β-unsaturated esters, which are structurally related to this compound . These synthetic routes highlight the reactivity of the carbonyl and ester groups in such compounds, which can be leveraged to synthesize a variety of derivatives.

Molecular Structure Analysis

The molecular structure of this compound and its related compounds can be quite complex. For example, the crystal structure of a related compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, shows a significant dihedral angle between the chlorobenzene ring and the ester residue, indicating the potential for steric interactions within the molecule . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Various chemical reactions involving similar compounds have been documented. The trifluoroacetylation of ethyl 2,4-dioxopentanoate leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, demonstrating the reactivity of the dioxopentanoate moiety under certain conditions . Moreover, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent shows the potential for creating biologically active derivatives from similar ester compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related compounds. For instance, the crystal structure analysis provides insights into the compound's solid-state properties, such as molecular packing and potential hydrogen bonding interactions . Additionally, the in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives for their nonlinear optical (NLO) activities suggests that substitutions on the ester framework can significantly alter the electronic properties and potential applications of these molecules .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-methoxy-4-methyl-3-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(11)6-7(10)9(2,3)12-4/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBGTCSZBMEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)